(2-Methylbenzyl)cyanamide chemical properties and structure
(2-Methylbenzyl)cyanamide chemical properties and structure
An In-Depth Technical Guide to (2-Methylbenzyl)cyanamide: Properties, Synthesis, and Synthetic Potential
Authored by a Senior Application Scientist
Foreword: The cyanamide functional group represents a unique and powerful tool in the arsenal of synthetic chemists. Possessing a duality of reactivity—a nucleophilic amino group directly attached to an electrophilic nitrile—substituted cyanamides serve as versatile synthons for a diverse array of nitrogen-containing molecules. This guide focuses on (2-Methylbenzyl)cyanamide, a specific monosubstituted cyanamide, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its structure, properties, logical synthetic pathways, and explore its potential applications as a building block in medicinal and materials chemistry.
Molecular Identification and Structural Elucidation
(2-Methylbenzyl)cyanamide is an aromatic organic compound featuring a 2-methylbenzyl group appended to the nitrogen of a cyanamide moiety.
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IUPAC Name: N-(2-methylbenzyl)cyanamide[1]
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Molecular Formula: C₉H₁₀N₂[1]
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Synonyms: (2-Methylbenzyl)cyanamide[1]
The structural framework, confirmed by its SMILES notation CC1=CC=CC=C1CNC#N, consists of a monosubstituted benzene ring, a methylene bridge, a secondary amine, and a terminal nitrile group.[1]
Caption: Proposed synthesis workflow for (2-Methylbenzyl)cyanamide.
Experimental Protocol: N-Cyanation of 2-Methylbenzylamine
Disclaimer: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.
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Reaction Setup: To a solution of 2-methylbenzylamine (1.0 eq) in anhydrous diethyl ether or THF (0.2 M) in a three-necked flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Ar), add a mild base such as sodium bicarbonate (1.1 eq).
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Reagent Addition: Cool the mixture to 0°C using an ice bath. Add a solution of cyanogen bromide (1.05 eq) in the same solvent dropwise over 30 minutes. Causality: Dropwise addition at low temperature is crucial to control the exotherm of the reaction and prevent the formation of undesired guanidine byproducts.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
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Workup: Upon completion, filter the reaction mixture to remove the salt byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure (2-Methylbenzyl)cyanamide.
Modern Alternatives: Due to the high toxicity of BrCN, several safer electrophilic cyanating agents have been developed, including N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) and methods involving the in situ generation of an electrophilic cyanide source from reagents like N-chlorosuccinimide and zinc cyanide. [4][5]
Reactivity and Applications in Drug Development
The synthetic utility of (2-Methylbenzyl)cyanamide stems from the versatile reactivity of its cyanamide core. This moiety is present in numerous biologically active molecules, including pharmaceuticals and agrochemicals. [3][4] Dual Reactivity:
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Nucleophilic Amine: The sp³-hybridized nitrogen can act as a nucleophile, participating in additions and alkylations.
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Electrophilic Nitrile: The sp-hybridized carbon of the nitrile is electrophilic and susceptible to attack by nucleophiles, a reaction often catalyzed by acids or metals.
This duality makes it a powerful building block for nitrogen-rich heterocycles. [5][6]
Caption: Key reaction pathways involving the cyanamide functional group.
Potential Applications:
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Guanidine Synthesis: The reaction of (2-Methylbenzyl)cyanamide with primary or secondary amines is a fundamental route to substituted guanidines, a core structure in many pharmaceuticals, such as the antidiabetic drug metformin.
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Heterocycle Formation: Cyanamides are excellent partners in cycloaddition reactions. For instance, [3+2] cycloaddition with azides yields aminotetrazoles, while metal-catalyzed [2+2+2] cycloadditions with diynes can produce highly substituted 2-aminopyridines. [7]These scaffolds are prevalent in medicinal chemistry.
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Bioisostere: The cyanamide group can act as a non-classical bioisostere for ureas or amides, offering a more linear and less basic alternative while maintaining hydrogen bonding capabilities. This can be exploited to modulate the physicochemical and pharmacokinetic properties of a lead compound.
Safety and Handling
(2-Methylbenzyl)cyanamide is classified with the GHS07 pictogram, indicating it is a warning-level hazard. [1]While a specific, comprehensive MSDS is not widely available, data from parent cyanamide and related nitriles suggest the following precautions. [8][9][10]
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Hazard Statements:
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May be harmful if swallowed or in contact with skin.
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Causes skin and eye irritation.
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May cause respiratory irritation.
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Precautionary Measures:
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
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Handling: Avoid breathing vapors or dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [11]
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Conclusion
(2-Methylbenzyl)cyanamide, while not extensively characterized in standalone literature, represents a valuable chemical entity for research and development. Its structure provides a platform for leveraging the rich and diverse chemistry of the cyanamide functional group. By understanding its predicted properties, logical synthesis routes, and versatile reactivity, scientists can effectively utilize this compound as a key building block for constructing complex molecular architectures, particularly in the pursuit of novel therapeutics and advanced materials.
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ResearchGate. (2025). Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides. Retrieved from [Link]
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ResearchGate. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from [Link]
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National Institutes of Health. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2‐Aminopyridines via Cobalt‐Catalyzed Cycloaddition of Diynes with N‐Substituted and N‐Unsubstituted Cyanamides. Retrieved from [Link]
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The Morrill Research Group Blogs. (2017). Exploring new synthetic routes towards cyanamides. Retrieved from [Link]
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ResearchGate. (n.d.). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis and Reactivity of N-Allenyl Cyanamides. Retrieved from [Link]
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Cardiff University ORCA. (2018). Introduction to cyanamides. Retrieved from [Link]
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ChemBK. (2024). 2-Methylbenzyl cyanide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cyanamide synthesis by cyanation. Retrieved from [Link]
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National Institutes of Health. (2024). Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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